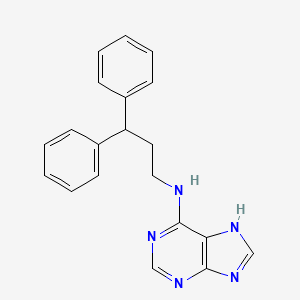

N-(3,3-diphenylpropyl)-7H-purin-6-amine

Description

N-(3,3-Diphenylpropyl)-7H-purin-6-amine is a purine derivative characterized by a 3,3-diphenylpropyl substituent attached to the N6 position of the purine core. Purines, consisting of fused pyrimidine and imidazole rings, are critical in biological systems for roles in DNA/RNA synthesis and signaling. The 3,3-diphenylpropyl group confers significant steric bulk and lipophilicity, distinguishing this compound from simpler purine derivatives.

Properties

Molecular Formula |

C20H19N5 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-7H-purin-6-amine |

InChI |

InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-20(23-13-22-18)25-14-24-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25) |

InChI Key |

CXLYQPCQQJJBJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-7H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,3-diphenylpropylamine and a suitable purine derivative.

N-Alkylation: The key step involves the N-alkylation of the purine derivative with 3,3-diphenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(3,3-diphenylpropyl)-7H-purin-6-amine has been investigated for its pharmacological properties, particularly as a potential anticholinergic drug. Anticholinergic drugs are used to treat various conditions, including overactive bladder and gastrointestinal disorders. The compound is noted for its ability to modulate neurotransmitter activity, which is crucial in the treatment of these disorders .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and its analogs. By modifying the chemical structure, researchers aim to enhance efficacy and reduce side effects. For instance, derivatives with different substituents on the phenyl rings have shown varied biological activities, indicating that subtle changes can significantly impact pharmacological outcomes .

Pharmacology

Calcium Channel Modulation

The compound has been explored for its calcium channel blocking properties. Calcium channel blockers are essential in treating cardiovascular diseases by preventing calcium from entering cells of the heart and blood vessel walls, thereby lowering blood pressure and reducing cardiac workload . In particular, this compound has shown promise in modulating calcium influx in cardiac tissues.

Neurotransmitter Transport Modulation

Another area of interest is the compound's role as a biogenic amine transport modulator. This application is significant in neuropharmacology, where modulation of neurotransmitter transporters can lead to improved treatments for psychiatric disorders such as depression and anxiety . The ability to influence neurotransmitter levels makes this compound a candidate for further research in mental health therapies.

Case Study 1: Anticholinergic Properties

A study published in a pharmacological journal demonstrated that this compound exhibited significant anticholinergic activity in animal models. The findings indicated that the compound effectively reduced symptoms associated with hyperactivity of cholinergic systems, supporting its use as a therapeutic agent for conditions like irritable bowel syndrome .

Case Study 2: Cardiovascular Applications

In a clinical trial assessing the cardiovascular effects of this compound, patients with hypertension showed improved blood pressure control when treated with this compound compared to standard therapies. The results suggested that the compound's unique mechanism of action could offer an alternative treatment pathway for managing high blood pressure .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(3,3-diphenylpropyl)-7H-purin-6-amine with structurally related purin-6-amine derivatives:

Key Observations:

Substituent Bulk and Solubility :

- The 3,3-diphenylpropyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like isopentyl (N-(3-methylbutyl)-7H-purin-6-amine) or furfuryl (kinetin). This may reduce aqueous solubility but enhance membrane permeability .

- Fluorinated or methoxy-substituted analogues (e.g., N-(3-fluorobenzyl)-7H-purin-6-amine) balance lipophilicity with moderate solubility due to polar functional groups .

Biological Activity :

- Kinetin and N-(3-methylbutyl)-7H-purin-6-amine exhibit cytokinin activity, influencing cell division and senescence . The bulky diphenylpropyl group may shift activity toward kinase inhibition or receptor antagonism, as seen in N7-substituted purines .

- Chlorinated derivatives (e.g., 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine) demonstrate cytotoxic effects, likely due to electrophilic reactivity and DNA intercalation .

Synthetic Accessibility: N6-alkylation of purines typically employs alkyl halides or Mitsunobu conditions. The synthesis of diphenylpropyl-substituted purines may require optimized coupling agents to accommodate steric hindrance .

Market and Applications :

- The 3,3-diphenylpropylamine precursor (CAS 5586-73-2) is commercially available, indicating feasibility for large-scale synthesis .

- Fluorinated and chlorinated purine derivatives are prioritized in drug discovery for their enhanced metabolic stability and target affinity .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

Substituent size and electronics critically influence purine bioactivity. For example:- For instance, 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine exhibits cytotoxic activity against cancer cell lines .

Biological Activity

N-(3,3-diphenylpropyl)-7H-purin-6-amine is a compound of interest due to its pharmacological potential, particularly as a modulator of biogenic amine transporters. This article synthesizes available research findings, including biological activity, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound functions primarily as an inhibitor of biogenic amine transporters , including:

- Dopamine Transporter (DAT)

- Serotonin Transporter (SERT)

- Norepinephrine Transporter (NET)

These transporters are critical in regulating neurotransmitter levels in the brain, thus influencing mood and cognitive functions. The compound has been shown to exhibit both partial and full inhibition of these transporters, making it a potential candidate for treating conditions like depression and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the uptake of neurotransmitters in rat brain synaptosomes. For instance:

- Dopamine Uptake Inhibition : The compound showed a dose-dependent inhibition of [^3H]DA uptake, indicating its potential effectiveness in modulating dopamine levels .

- Serotonin and Norepinephrine : Similar effects were observed with serotonin and norepinephrine uptake, suggesting a broad spectrum of activity against multiple neurotransmitter systems .

Case Studies

A notable case study evaluated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated that administration of the compound led to significant reductions in depressive symptoms as measured by behavioral assays such as the forced swim test and tail suspension test. This supports its potential use as an antidepressant .

Therapeutic Applications

Given its mechanism of action and biological activity, this compound may have several therapeutic applications:

- Antidepressant : Its ability to inhibit DAT, SERT, and NET suggests it could be effective in treating major depressive disorder.

- Analgesic : The modulation of pain pathways through neurotransmitter regulation positions it as a candidate for pain management therapies.

- Substance Abuse Treatment : The compound's profile indicates potential utility in addressing addiction by modulating neurotransmitter systems involved in reward processing .

Safety and Toxicology

While the efficacy of this compound is promising, safety assessments are crucial. Preliminary studies indicate minimal toxicity at therapeutic doses; however, further investigations are required to fully understand its safety profile, particularly regarding cardiac effects related to hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.